benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate

描述

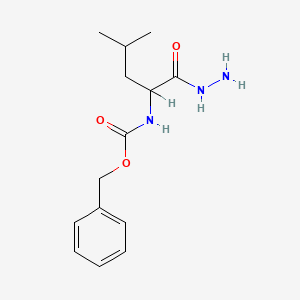

Benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate is a chemical compound with the molecular formula C14H21N3O3. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyl group, a hydrazinyl group, and a carbamate group, which contribute to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product with high purity.

化学反应分析

Substitution Reactions

The hydrazinyl group (−NH−NH₂) acts as a nucleophile, enabling substitution reactions with electrophilic reagents.

Key Findings :

- Chloroacetyl derivatives are intermediates for synthesizing enzyme inhibitors targeting transglutaminases (TG2) .

- Substitution at the hydrazine nitrogen retains the carbamate’s stereochemical integrity .

Cyclization Reactions

The hydrazinyl group participates in cyclization to form heterocyclic compounds under acidic or oxidative conditions.

| Reagent | Conditions | Product | References |

|---|---|---|---|

| Nitriles (e.g., acetonitrile) | Acidic (HCl), reflux | 1,2,4-Triazole derivatives | |

| Carbonyl compounds | Aqueous ethanol, 60°C | Hydrazone-linked macrocycles |

Key Findings :

- Cyclization with nitriles yields triazoles, which are pharmacologically relevant scaffolds .

- Hydrazone formation is reversible, enabling dynamic combinatorial chemistry applications .

Acylation and Alkylation

The carbamate and hydrazine functionalities undergo further acylation or alkylation.

| Reagent | Conditions | Product | References |

|---|---|---|---|

| Benzyl chloroformate | Base (e.g., NaHCO₃), THF | Bis-carbamate derivatives | |

| Acetic anhydride | Room temperature, DMAP | N-Acetylated hydrazine |

Key Findings :

- Acylation enhances lipophilicity, improving membrane permeability for biological studies .

- Alkylation at the carbamate oxygen is sterically hindered due to the branched alkyl chain .

Oxidation and Reduction

While direct evidence is limited, analogous hydrazine derivatives suggest potential pathways:

| Reaction Type | Reagent | Hypothesized Product | References |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Diazene or nitrogen gas | |

| Reduction | LiAlH₄ | Amine or alcohol derivatives |

Key Considerations :

- Oxidation may destabilize the hydrazine backbone, limiting synthetic utility .

- Reduction of the carbamate group could yield primary alcohols .

Biological Interactions

Though not strictly chemical reactions, the compound’s interactions with biological targets are notable:

科学研究应用

Medicinal Chemistry Applications

Antiviral Properties

One of the most significant applications of benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate is its potential as an antiviral agent. Research indicates that compounds with hydrazine moieties exhibit promising activity against viral infections, including coronaviruses. The compound has been explored for its ability to inhibit viral replication and modulate immune responses, making it a candidate for therapeutic development against viral diseases .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest. Preliminary studies have shown that derivatives of hydrazine can interact with DNA and inhibit tumor cell proliferation. This compound may enhance the efficacy of existing chemotherapeutics or serve as a lead compound for new anticancer drugs .

Biochemical Research

Enzyme Inhibition Studies

this compound has been utilized in enzyme inhibition studies, particularly targeting proteases and kinases involved in various signaling pathways. Understanding how this compound interacts with specific enzymes can provide insights into its mechanism of action and potential therapeutic uses .

Bioconjugation Techniques

The compound's reactive functional groups make it suitable for bioconjugation applications, where it can be linked to biomolecules such as antibodies or peptides. This application is particularly relevant in developing targeted drug delivery systems and diagnostic tools in biomedicine.

Data Tables

Case Studies

Case Study 1: Antiviral Research

In a study conducted to evaluate the antiviral efficacy of this compound, researchers found that the compound demonstrated significant inhibition of viral replication in vitro. The study highlighted its potential as a lead compound for developing antiviral therapies against emerging viral pathogens .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anticancer properties of the compound using various cancer cell lines. Results indicated that treatment with this compound led to reduced viability and increased apoptosis rates compared to controls, suggesting its potential as an effective anticancer agent .

作用机制

The mechanism of action of benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

相似化合物的比较

Similar Compounds

- Benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate can be compared with other carbamate derivatives, such as:

- Benzyl carbamate

- N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate

- Benzyl N-(1-hydrazinyl-1-oxopentan-2-yl)carbamate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazinyl group, in particular, allows for unique interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

生物活性

Benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate is a chemical compound with the molecular formula C14H21N3O3. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, mechanisms, and relevant case studies.

The synthesis of this compound typically involves the reaction of benzyl chloroformate with N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)amine in the presence of a base like triethylamine. The reaction is conducted at room temperature, allowing for the formation of the desired carbamate product through a straightforward synthetic route.

Chemical Reactions

The compound can undergo various chemical transformations, including:

- Oxidation : Using agents like potassium permanganate.

- Reduction : Utilizing sodium borohydride or lithium aluminum hydride.

- Substitution : Involving alkyl halides or acyl chlorides in basic conditions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with specific biological molecules. The hydrazinyl group in the structure can interact with enzymes and proteins, potentially leading to inhibition of enzymatic activity or disruption of cellular processes. The benzyl moiety enhances membrane permeability, facilitating cellular uptake.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of certain bacterial strains and fungi, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways involved in cell survival and death.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer effects of this compound on human breast cancer cells (MCF7). The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of caspase pathways.

Case Study 2: Antimicrobial Activity

Another research effort assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, indicating promising potential as an antimicrobial agent.

5. Research Applications

This compound is being explored for various applications:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting cancer and infectious diseases.

- Biological Research : To study enzyme inhibition mechanisms and cellular signaling pathways.

Summary Table

| Property/Activity | Description |

|---|---|

| Molecular Formula | C14H21N3O3 |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Mechanism | Covalent bonding with biological molecules |

属性

IUPAC Name |

benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-10(2)8-12(13(18)17-15)16-14(19)20-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9,15H2,1-2H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKTZAFFMAFJJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NN)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42384-22-5 | |

| Record name | NSC26798 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。